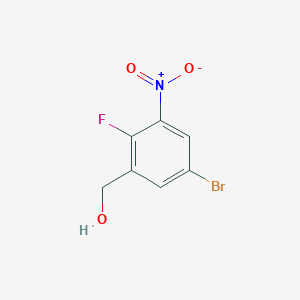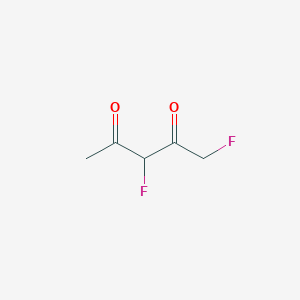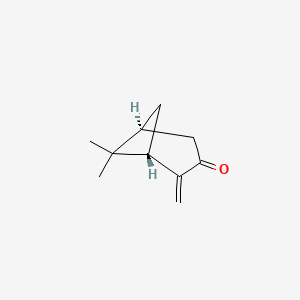![molecular formula C14H10FN B12846946 (2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by a fluorine atom, and another hydrogen atom is replaced by an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the following steps:
Fluorination of Biphenyl: The initial step involves the selective fluorination of biphenyl to produce 2-fluorobiphenyl.
Industrial Production Methods
Industrial production methods for (2’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(2’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, while the acetonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Lacks the acetonitrile group, making it less versatile in certain applications.
4-Acetonitrilebiphenyl: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
2-Fluoro-4’-methylbiphenyl: Contains a methyl group instead of an acetonitrile group, leading to different chemical and physical properties.
Uniqueness
(2’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile is unique due to the presence of both the fluorine atom and the acetonitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10FN |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H10FN/c15-14-4-2-1-3-13(14)12-7-5-11(6-8-12)9-10-16/h1-8H,9H2 |
InChI Key |
LKFJOSRBCBQILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)


![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)





![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
